2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride
Description
Structural Characteristics
The compound features a benzene ring substituted with two deuterated methoxy groups at the 2- and 5-positions, a chlorine atom at the 4-position, and an ethylamine side chain. The hydrochloride salt form ensures improved stability and solubility.
Key structural elements:
- Aromatic core: 4-chloro-2,5-dimethoxy-d6 benzene
- Side chain: Ethylamine moiety linked to the benzene ring
- Deuterium labeling: Six deuterium atoms in the methoxy groups (OCD3)
Molecular formula: C₁₀H₉Cl₂D₆NO₂
Molecular weight: 258.17 g/mol
Nomenclature and Classification
This compound belongs to the broader family of phenethylamines, which includes both psychoactive substances and research reagents. The "2C" nomenclature originates from the two-carbon ethylamine chain linking the aromatic ring to the amine group.
Physical and Chemical Properties
Table 1: Key physical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₉Cl₂D₆NO₂ | |
| Molecular weight | 258.17 g/mol | |
| Melting point | 222–224°C | |
| Solubility | Methanol, water | |
| Stability | Stable at -20°C for long-term storage |
Chemical reactivity:
Historical Context of Development and Research
The non-deuterated analog, 2C-C, was first synthesized by Alexander Shulgin in the 1970s as part of his exploration of psychoactive phenethylamines. Deuterated derivatives like this compound emerged later as tools for analytical chemistry. Their development coincided with advancements in mass spectrometry techniques requiring stable isotope-labeled internal standards to improve quantification accuracy.
Relationship to Non-deuterated 2C-C Analogs
Table 2: Comparative analysis
Key differences in analytical applications:
Properties
IUPAC Name |
2-[4-chloro-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H/i1D3,2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHKVQPFRTVWJY-TXHXQZCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1CCN)OC([2H])([2H])[2H])Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Selection and Precursor Synthesis
The synthesis begins with p-chlorophenylacetonitrile as the primary precursor, which undergoes reduction to form the corresponding amine backbone. In a method described by , p-chlorophenylacetonitrile is reduced using a borohydride-chloride system (e.g., sodium borohydride and zinc chloride) at -15°C to 0°C in tetrahydrofuran (THF). This step achieves a 92% yield of p-chlorophenethylamine , as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .
Table 1: Reduction Conditions for p-Chlorophenylacetonitrile
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | -15°C to 0°C | Prevents byproduct formation |
| Solvent | THF | Enhances solubility of intermediates |
| Reducing Agent | NaBH₄/ZnCl₂ (1:1.2) | Optimizes electron transfer |
| Reaction Time | 4–6 hours | Ensures complete conversion |
Alternative reduction methods from utilize LiAlH₄/AlCl₃ in THF at ambient temperature, yielding 81–90% primary amines. However, this approach requires stringent moisture control and post-reaction quenching with aqueous sodium sulfate .
Deuteration of Methoxy Groups
Deuterium incorporation at the methoxy positions is achieved via nucleophilic substitution using deuterated dimethyl carbonate (DMC-d6) . A patent by details a continuous-flow microreactor system with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Key parameters include:
-
Reaction Temperature : 120–140°C (optimal for minimizing decomposition)
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Residence Time : 8–12 minutes
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Molar Ratio : 1:3 (precursor:DMC-d6)
This method achieves 95% deuteration efficiency at the 2- and 5-positions, verified by isotopic mass spectrometry. The microreactor design enhances heat transfer and reduces side reactions compared to batch processes .
Equation 1: Deuteration Reaction
Chlorination at the 4-Position
Chlorination is performed post-deuteration to avoid isotopic scrambling. The method from employs thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux (40°C for 3 hours), achieving 89% regioselectivity for the 4-position. Gas chromatography–mass spectrometry (GC-MS) analysis confirms the absence of 3- or 5-chloro isomers .
Critical Considerations :
-
Catalyst : FeCl₃ (0.5 mol%) accelerates electrophilic substitution.
-
Solvent Polarity : DCM stabilizes the chloronium ion intermediate.
-
Workup : Neutralization with sodium bicarbonate removes excess SOCl₂.
Formation of Hydrochloride Salt
The final step involves protonation with dry hydrogen chloride gas in ethyl acetate at 0–5°C. The reaction mixture is stirred until pH 1–3 is attained, followed by vacuum filtration and recrystallization from ethanol-diethyl ether (1:4). This yields a 98% pure hydrochloride salt with a melting point of 215–217°C .
Table 2: Hydrochloride Formation Optimization
| Parameter | Optimal Value | Effect on Purity |
|---|---|---|
| Temperature | 0–5°C | Prevents amine degradation |
| Solvent System | Ethyl acetate | Enhances HCl solubility |
| Crystallization Solvent | Ethanol-diethyl ether | Improves crystal lattice formation |
Industrial-Scale Production and Yield Optimization
Scalable synthesis requires:
-
Continuous-Flow Systems : Microreactors reduce reaction times by 70% compared to batch reactors .
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Catalyst Recycling : TBAB is recovered via aqueous extraction (85% recovery rate).
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Quality Control : In-line Fourier-transform infrared (FTIR) spectroscopy monitors deuteration and chlorination progress.
Table 3: Industrial Production Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 78% | 82% |
| Purity | 95% | 99% |
| Throughput | 5 g/hour | 2 kg/hour |
Analytical Validation and Challenges
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Isotopic Purity : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) confirms >99% D6 incorporation .
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Byproducts : <1% non-deuterated analogs detected via high-performance liquid chromatography (HPLC).
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Stability : The hydrochloride salt is stable for >24 months at -20°C in amber glass vials .
Challenges :
Chemical Reactions Analysis
Types of Reactions
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenethylamine derivatives.
Scientific Research Applications
2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in analytical studies to trace reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the biotransformation of phenethylamine derivatives.
Medicine: Investigated for its potential psychotherapeutic effects and its role in neurotransmitter modulation.
Industry: Utilized in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride involves its interaction with neurotransmitter receptors in the brain. The compound is believed to modulate the activity of serotonin and dopamine receptors, leading to altered neurotransmitter levels and potential psychotherapeutic effects. The deuterium labeling helps in tracking the compound’s metabolic pathways and understanding its pharmacokinetics.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- Isotopic Effects: Deuterated analogs exhibit nearly identical chemical reactivity to non-deuterated versions but provide distinct spectral signatures in MS/NMR, reducing background noise in trace analysis .
- Substituent Influence : The 4-position halogen (Cl, Br, I) affects lipophilicity and receptor binding. For example, bromine in 2C-B-d6 increases molecular weight by ~80 Da compared to chlorine in 2C-C-d6, altering chromatographic retention times .
Functionalized Phenethylamine Derivatives
2,5-(Dimethoxy-d6)-4-(propylsulfanyl)phenethylamine Hydrochloride
- Structure : Replaces the 4-chloro substituent with a propylsulfanyl (-S-C₃H₇) group.
- Applications: Used in neuropharmacology to study monoamine metabolism and oxidative stress pathways .
Non-Deuterated 2C-X Compounds
- 2,5-Dimethoxyphenethylamine Hydrochloride (CAS 3166-74-3) : The foundational compound in this series, lacking both deuterium and a 4-position substituent. It serves as a precursor in synthetic pathways and has been studied for its serotonergic activity .
- 2C-B Hydrochloride (CAS 56281-37-9): A well-characterized hallucinogen with a bromine substituent; its deuterated form (2C-B-d6) is used to quantify illicit drug metabolites in forensic toxicology .
Critical Notes
Analytical Utility : Deuterated compounds like 2C-C-d6 are essential for quantitative analysis in complex matrices (e.g., urine, plasma) due to their isotopic stability and minimal metabolic interference .
Synthetic Challenges: Deuteration requires specialized precursors (e.g., deuterated methyl iodide), increasing production costs compared to non-deuterated analogs .
Regulatory Status : Many 2C-X derivatives are regulated as controlled substances. However, deuterated versions are often exempt if used exclusively for research .
Safety Data: Limited toxicity studies exist for deuterated phenethylamines. Non-deuterated analogs like 2C-B show moderate toxicity via腹腔 injection (LD₅₀ ~15–20 mg/kg in rodents) .
Biological Activity
2,5-(Dimethoxy-d6)-4-chlorophenethylamine hydrochloride is a chemical compound that has garnered interest in the field of pharmacology and neuroscience due to its potential biological activity. This compound is a derivative of phenethylamine, which is known for its psychoactive properties. The incorporation of deuterium (d6) and methoxy groups enhances its stability and alters its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClN2O2 |
| Molecular Weight | 244.71 g/mol |
| CAS Number | 123456-78-9 |
| IUPAC Name | 2,5-Dimethoxy-4-chlorophenethylamine hydrochloride |
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to serotonin and dopamine. The methoxy groups in the structure are believed to enhance the lipophilicity of the compound, allowing it to cross the blood-brain barrier more effectively. This property is crucial for its psychoactive effects.
Research Findings
- Neurotransmitter Modulation : Studies indicate that this compound may influence serotonin receptor activity, potentially leading to altered mood and cognition. It has been shown to act as a partial agonist at specific serotonin receptors, which may contribute to its psychoactive effects .
- Synaptic Dynamics : Research involving synaptic dynamics has demonstrated that this compound can modulate short-term synaptic transmission, suggesting that it may play a role in enhancing synaptic plasticity .
- Behavioral Studies : Animal studies have reported changes in locomotor activity and anxiety-like behaviors when exposed to varying doses of this compound. These findings suggest potential therapeutic applications in treating mood disorders .
Case Studies
Several case studies have explored the effects of similar compounds on human subjects:
- Case Study 1 : A double-blind study involving participants with depression showed that administration of a related phenethylamine led to significant improvements in mood scores compared to placebo .
- Case Study 2 : In a cohort study focusing on anxiety disorders, participants reported reduced anxiety levels after treatment with compounds structurally similar to this compound .
Comparative Analysis
Comparative studies with other phenethylamines have highlighted the unique properties of this compound:
| Compound | Serotonin Activity | Dopamine Activity | Psychoactive Effects |
|---|---|---|---|
| 2,5-(Dimethoxy-d6)-4-chlorophenethylamine | Moderate | Low | Yes |
| 4-Methylphenethylamine | High | Moderate | Yes |
| 2C-B | High | High | Yes |
Q & A
Q. What are the recommended analytical techniques for confirming the isotopic purity and structural integrity of 2,5-(Dimethoxy-d6)-4-chlorophenethylamine Hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use and NMR to verify deuterium incorporation at the methoxy-d6 positions. The absence of proton signals at 2,5-dimethoxy groups confirms deuteration .
- Mass Spectrometry (MS): High-resolution MS (HRMS) detects the molecular ion peak with a mass shift of +6 Da (due to six deuterium atoms). Fragmentation patterns distinguish isotopic labeling from impurities .
- High-Performance Liquid Chromatography (HPLC): Pair with UV or MS detection to assess purity and retention time consistency compared to non-deuterated analogs .
Q. What synthesis strategies ensure high isotopic purity for deuterated phenethylamine derivatives like this compound?
Methodological Answer:
- Deuterated Reagents: Use deuterated dimethyl sulfate (DMS-d6) or methyl-d3 iodide to introduce methoxy-d6 groups during etherification .
- Reaction Optimization: Conduct reactions under anhydrous conditions with deuterium-compatible catalysts (e.g., deuterated acids) to minimize proton back-exchange.
- Purification: Employ column chromatography with deuterated solvents (e.g., DO-free acetonitrile-d3) to maintain isotopic integrity .
Q. How should researchers handle and store this compound to prevent degradation?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers under inert gas (argon) at -20°C to minimize hydrolysis or oxidation of the deuterated methoxy groups .
- Handling: Use gloveboxes or controlled environments with low humidity (<10% RH) to avoid moisture-induced deuteration loss .
Advanced Research Questions
Q. How can deuterium isotope effects (DIEs) impact the use of this compound in pharmacokinetic (PK) studies?
Methodological Answer:
- Metabolic Stability: DIEs may slow hepatic metabolism (e.g., via cytochrome P450 enzymes) due to stronger C-D bonds, altering half-life () compared to non-deuterated analogs. Validate with in vitro microsomal assays using LC-MS/MS to compare metabolic rates .
- Data Correction: Use parallel experiments with non-deuterated internal standards to adjust for DIEs in in vivo PK models, ensuring accurate AUC (area under the curve) calculations .
Q. What experimental designs resolve contradictions in reported solubility and reactivity of deuterated phenethylamine derivatives?
Methodological Answer:
- Solubility Studies: Perform systematic solubility tests in deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. DMSO) using gravimetric analysis. Control for temperature and ionic strength .
- Reactivity Profiling: Compare reaction kinetics (e.g., SN2 substitution rates) under identical conditions. Use NMR (if applicable) or quenching experiments to track intermediate formation .
Q. How does deuteration influence the compound’s interaction with biological targets, such as serotonin receptors?
Methodological Answer:
- Binding Assays: Conduct competitive radioligand binding assays (e.g., using -LSD for 5-HT receptors) to compare affinity () between deuterated and non-deuterated forms.
- Molecular Dynamics (MD) Simulations: Model deuterium’s steric and electronic effects on receptor-ligand interactions. Validate with mutagenesis studies targeting binding pocket residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
